5-Ethyl-2-methyl-4-nitropyridine
Overview
Description
5-Ethyl-2-methyl-4-nitropyridine is a chemical compound that has been widely studied in the field of scientific research. It is a pyridine derivative that is used in various applications, including as a precursor for the synthesis of other compounds.
Mechanism Of Action
The mechanism of action of 5-Ethyl-2-methyl-4-nitropyridine is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. It has been shown to undergo substitution reactions with various electrophiles, such as alkyl halides and aryl halides, resulting in the formation of new compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Ethyl-2-methyl-4-nitropyridine have not been extensively studied. However, it has been shown to have low toxicity in animal studies, indicating that it may be safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Ethyl-2-methyl-4-nitropyridine in laboratory experiments is its ease of synthesis. The reaction conditions required for its synthesis are relatively mild, and the compound can be obtained in high yield. Additionally, 5-Ethyl-2-methyl-4-nitropyridine has been shown to be stable under a wide range of conditions, making it a useful reagent for various chemical reactions.
One limitation of using 5-Ethyl-2-methyl-4-nitropyridine in laboratory experiments is its limited solubility in water. This can make it difficult to use in aqueous reactions, and may require the use of organic solvents. Additionally, the mechanism of action of 5-Ethyl-2-methyl-4-nitropyridine is not fully understood, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 5-Ethyl-2-methyl-4-nitropyridine. One potential direction is the development of new synthetic methods for the compound, which may allow for the production of larger quantities or more specialized derivatives. Additionally, further studies on the mechanism of action of 5-Ethyl-2-methyl-4-nitropyridine may provide insights into its potential applications in various chemical reactions. Finally, the use of 5-Ethyl-2-methyl-4-nitropyridine as a ligand in coordination chemistry may provide new avenues for the development of novel metal-based catalysts.
Synthesis Methods
The synthesis of 5-Ethyl-2-methyl-4-nitropyridine can be achieved through the reaction of 2-methyl-4-nitropyridine with ethyl iodide in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethyl sulfoxide. The reaction proceeds through an S N 2 mechanism, resulting in the formation of 5-Ethyl-2-methyl-4-nitropyridine as the main product.
Scientific Research Applications
5-Ethyl-2-methyl-4-nitropyridine has been extensively studied for its potential applications in various scientific research fields. It has been used as a precursor for the synthesis of other compounds, such as 5-ethyl-2-methylpyridine-4-carboxylic acid, which has been shown to have anti-inflammatory and analgesic properties. Additionally, 5-Ethyl-2-methyl-4-nitropyridine has been used as a ligand in coordination chemistry, where it has shown potential as a chelating agent for metal ions.
properties
IUPAC Name |
5-ethyl-2-methyl-4-nitropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-7-5-9-6(2)4-8(7)10(11)12/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVNHKFDSWRMAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N=C1)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358854 | |
Record name | 5-ethyl-2-methyl-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-methyl-4-nitropyridine | |
CAS RN |
13508-97-9 | |
Record name | 5-Ethyl-2-methyl-4-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13508-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-ethyl-2-methyl-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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